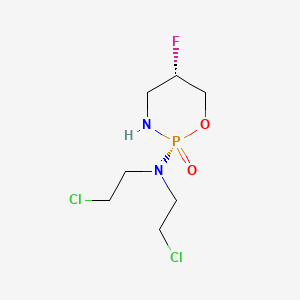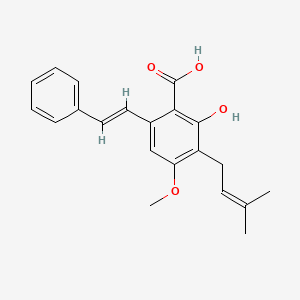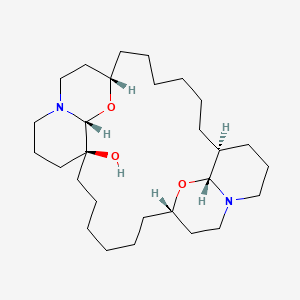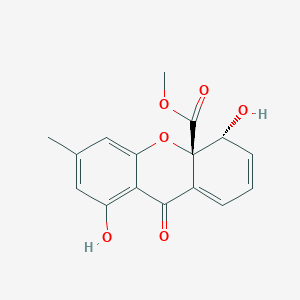
Phlinoside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phlinoside C is a natural product found in Phlomis linearis and Scutellaria salviifolia with data available.
Scientific Research Applications
Isolation and Structural Identification
Phlinoside C, a phenylpropanoid glycoside, was isolated from Phlomis linearis and Phlomis lanceolata, two medicinal plants. Its structure was determined through chemical and spectral evidence, as detailed in studies by Çalış et al. (1990) and Nazemiyeh et al. (2007). These studies provided foundational knowledge about the chemical properties and potential applications of this compound in scientific research (Çalış et al., 1990) (Nazemiyeh et al., 2007).
Antibacterial Activity
A significant application of this compound is in antibacterial research. Nazemiyeh et al. (2007) assessed its antibacterial properties against multiple-drug-resistant strains of Staphylococcus aureus. Although this compound showed inactivity at the test concentrations, the research contributes to the understanding of phenylethanoid glycosides in combating antibiotic resistance (Nazemiyeh et al., 2007).
Antioxidant and Cytotoxic Activities
This compound's potential in antioxidant and cytotoxic studies was explored by Saracoglu et al. (1995), who investigated the activities of various glycosides including this compound in Turkish medicinal plants. Their findings indicated that phenylpropanoid glycosides like this compound might exhibit significant activity against cancer cells without affecting primary-cultured rat hepatocytes, highlighting its potential in cancer research (Saracoglu et al., 1995).
Phytochemical Research
Delnavazi et al. (2016) included this compound in their study of the phytochemical constituents, antioxidant activity, and toxicity potential of Phlomis olivieri, a medicinal plant. This research contributes to understanding the plant's pharmacological potentials and the role of its constituents like this compound in medicinal applications (Delnavazi et al., 2016).
Properties
CAS No. |
128988-15-8 |
|---|---|
Molecular Formula |
C35H46O19 |
Molecular Weight |
770.7 g/mol |
IUPAC Name |
[4-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H46O19/c1-14-24(42)26(44)28(46)34(49-14)54-32-27(45)25(43)15(2)50-35(32)53-31-29(47)33(48-10-9-17-4-7-19(38)21(40)12-17)51-22(13-36)30(31)52-23(41)8-5-16-3-6-18(37)20(39)11-16/h3-8,11-12,14-15,22,24-40,42-47H,9-10,13H2,1-2H3/b8-5+ |
InChI Key |
BHIVONXIYZYGEJ-VMPITWQZSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)/C=C/C4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O)O)O |
Synonyms |
3,4-dihydroxy beta-phenylethoxy-O-alpha-rhamnopyranosyl-(1-2)-alpha-rhamnopyranosyl-(1-3)-4-O-caffeoyl-beta-glucopyranoside phlinoside C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-1,5-anhydro-1-[(3S,4S,5R)-3-(hexacosanoylamino)-4,5-dihydroxynonadecyl]-D-galactitol](/img/structure/B1242598.png)

![(2S)-5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1242600.png)



![(3aS,9bR)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide](/img/structure/B1242607.png)

![3-({1-[3-(1H-Imidazol-2-ylamino)-propyl]-1H-indazole-5-carbonyl}-amino)-2-(2,4,6-trimethyl-benzenesulfonylamino)-propionic acid](/img/structure/B1242609.png)
![(2S)-2-amino-5-[[(2S)-3-[5-[(2S)-2-(3-aminopropanoylamino)-2-carboxyethyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1242610.png)

![2-(3-Chloro-6-methyl-8-phenyl-4,5,7,8-tetrahydrothieno[2,3-d]azepin-2-yl)propan-2-ol](/img/structure/B1242614.png)
![2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide](/img/structure/B1242616.png)
